Isoquinolin-4-ol hydrochloride
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Overview
Description
Isoquinolin-4-ol hydrochloride is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which consists of a benzene ring fused to a pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals, material sciences, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinolin-4-ol hydrochloride can be synthesized through several methods. One common method involves the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .
Industrial Production Methods
Industrial production of this compound often involves the selective extraction of isoquinoline from coal tar, followed by fractional crystallization of the acid sulfate . This method exploits the fact that isoquinoline is more basic than quinoline, allowing for its isolation from the mixture.
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-4-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form isoquinolinones.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.
Substitution: Isoquinoline and its derivatives can undergo substitution reactions, such as bromination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Bromination can be achieved using bromine in nitrobenzene.
Major Products Formed
Oxidation: Isoquinolinones
Reduction: Tetrahydroisoquinolines
Substitution: 4-bromo-isoquinoline
Scientific Research Applications
Isoquinolin-4-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoquinolin-4-ol hydrochloride involves its interaction with various molecular targets and pathways. Isoquinoline derivatives can interact with biological targets due to their aromaticity and ability to form hydrogen bonds . These interactions can lead to various biological effects, such as enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structural isomer of isoquinoline, with the nitrogen atom located at a different position.
Tetrahydroisoquinoline: A reduced form of isoquinoline with diverse biological activities.
Papaverine: An isoquinoline alkaloid used as an antispasmodic drug.
Uniqueness
Isoquinolin-4-ol hydrochloride is unique due to its specific structure and the presence of a hydroxyl group at the 4-position. This structural feature allows for unique chemical reactivity and biological activity compared to other isoquinoline derivatives .
Properties
CAS No. |
15365-53-4 |
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Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
isoquinolin-4-ol;hydrochloride |
InChI |
InChI=1S/C9H7NO.ClH/c11-9-6-10-5-7-3-1-2-4-8(7)9;/h1-6,11H;1H |
InChI Key |
NZNGQIWJAYMQKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2O.Cl |
Origin of Product |
United States |
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